Cas no 2228245-24-5 (5-bromo-2-chloro-4-(pyrrolidin-3-yloxy)pyridine)

5-Bromo-2-chloro-4-(pyrrolidin-3-yloxy)pyridine is a halogenated pyridine derivative featuring a pyrrolidin-3-yloxy substituent, which enhances its utility as a versatile intermediate in pharmaceutical and agrochemical synthesis. The bromo and chloro functional groups provide reactive sites for further derivatization, enabling cross-coupling reactions or nucleophilic substitutions. The pyrrolidine moiety introduces a nitrogen-containing heterocycle, contributing to improved solubility and potential bioactivity. This compound is particularly valuable in medicinal chemistry for the development of kinase inhibitors or other biologically active molecules. Its well-defined structure and reactivity make it suitable for precision applications in drug discovery and fine chemical synthesis.
5-bromo-2-chloro-4-(pyrrolidin-3-yloxy)pyridine structure
2228245-24-5 structure
Product Name:5-bromo-2-chloro-4-(pyrrolidin-3-yloxy)pyridine
CAS No:2228245-24-5
MF:C9H10BrClN2O
MW:277.545500278473
CID:6487757
PubChem ID:165706633
Update Time:2025-08-03

5-bromo-2-chloro-4-(pyrrolidin-3-yloxy)pyridine Chemical and Physical Properties

Names and Identifiers

    • 5-bromo-2-chloro-4-(pyrrolidin-3-yloxy)pyridine
    • 2228245-24-5
    • EN300-1909338
    • Inchi: 1S/C9H10BrClN2O/c10-7-5-13-9(11)3-8(7)14-6-1-2-12-4-6/h3,5-6,12H,1-2,4H2
    • InChI Key: VYVZRSNXDMUTLG-UHFFFAOYSA-N
    • SMILES: BrC1C=NC(=CC=1OC1CNCC1)Cl

Computed Properties

  • Exact Mass: 275.96650g/mol
  • Monoisotopic Mass: 275.96650g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 196
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 34.2Ų

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Additional information on 5-bromo-2-chloro-4-(pyrrolidin-3-yloxy)pyridine

Introduction to 5-bromo-2-chloro-4-(pyrrolidin-3-yloxy)pyridine (CAS No. 2228245-24-5)

5-bromo-2-chloro-4-(pyrrolidin-3-yloxy)pyridine, identified by its CAS number 2228245-24-5, is a significant compound in the realm of pharmaceutical and agrochemical research. This heterocyclic compound features a pyridine core substituted with bromo and chloro groups, further functionalized with a pyrrolidin-3-yloxy moiety. The strategic arrangement of these substituents imparts unique chemical properties, making it a valuable intermediate in the synthesis of biologically active molecules.

The structural composition of 5-bromo-2-chloro-4-(pyrrolidin-3-yloxy)pyridine enables diverse chemical transformations, including nucleophilic aromatic substitution and cross-coupling reactions. These reactions are pivotal in constructing more complex scaffolds for drug discovery. The presence of both bromo and chloro atoms enhances its utility as a building block, allowing for selective functionalization at multiple sites. Such versatility is highly sought after in medicinal chemistry, where precision and efficiency are paramount.

In recent years, there has been growing interest in the development of small-molecule inhibitors targeting various therapeutic pathways. 5-bromo-2-chloro-4-(pyrrolidin-3-yloxy)pyridine has emerged as a key precursor in the synthesis of novel compounds with potential applications in oncology, inflammation, and neurodegenerative diseases. Its structural motif is reminiscent of several known bioactive agents, suggesting that derivatives of this compound may exhibit similar pharmacological profiles.

One of the most compelling aspects of 5-bromo-2-chloro-4-(pyrrolidin-3-yloxy)pyridine is its role in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling, and dysregulation of their activity is implicated in numerous diseases. By incorporating the pyrrolidin-3-yloxy group into a pyridine backbone, researchers can fine-tune the interactions between the compound and the kinase active site. This approach has led to the discovery of several promising lead compounds that are currently undergoing further optimization.

Another area where 5-bromo-2-chloro-4-(pyrrolidin-3-yloxy)pyridine has shown promise is in the field of immunomodulation. Recent studies have highlighted the importance of modulating immune checkpoints in the treatment of autoimmune diseases and cancer immunotherapy. Compounds derived from this scaffold have been investigated for their ability to interact with immune receptors, potentially leading to new therapeutic strategies. The bromo and chloro substituents provide handles for further derivatization, allowing chemists to tailor the pharmacokinetic properties of these molecules.

The synthesis of 5-bromo-2-chloro-4-(pyrrolidin-3-yloxy)pyridine itself is an intriguing challenge that highlights the ingenuity of modern organic chemistry. Traditional methods involve multi-step sequences involving halogenation and etherification reactions. However, recent advances in catalytic processes have enabled more efficient routes to this compound. For instance, palladium-catalyzed cross-coupling reactions have been employed to introduce the pyrrolidin-3-yloxy group with high selectivity and yield. These improvements not only streamline the synthesis but also reduce costs, making it more feasible for large-scale applications.

The biological activity of 5-bromo-2-chloro-4-(pyrrolidin-3-yloxy)pyridine and its derivatives has been extensively studied in vitro. Initial assays have revealed interesting interactions with various protein targets, including receptors and enzymes relevant to human health. While these findings are promising, further research is needed to fully understand the mechanism of action and potential side effects. Preclinical studies are underway to evaluate the safety and efficacy of these compounds in animal models.

One notable derivative that has garnered attention is its use as an intermediate in the synthesis of antiviral agents. The pyridine core is a common feature in many antiviral drugs due to its ability to interact with viral enzymes and receptors. By modifying the substituents on this core, researchers can develop molecules that are specifically tailored to target different viruses. The bromo and chloro groups facilitate further functionalization, allowing for the creation of libraries of compounds for high-throughput screening.

The agrochemical industry has also explored the potential of 5-bromo-2-chloro-4-(pyrrolidin-3-yloxy)pyridine as a precursor for novel pesticides. Given its structural similarity to several known herbicides and fungicides, it was logical to investigate its efficacy in crop protection applications. Early trials have shown encouraging results, particularly in controlling resistant weed species. The ability to modify its structure provides a pathway to develop environmentally friendly alternatives that are less harmful to non-target organisms.

In conclusion, 5-bromo-2-chloro-4-(pyrrolidin-3-yloxy)pyridine (CAS No. 2228245-24-5) represents a versatile and promising compound with applications spanning multiple fields. Its unique structural features make it an invaluable tool for synthetic chemists and biologists alike. As research continues to uncover new biological targets and synthetic methodologies, this compound is poised to play an increasingly important role in drug discovery and agricultural innovation.

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